molecular formula C26H22N4O6S4 B12662625 Benzamide, 4,4'-dithiobis(N-(4-(aminosulfonyl)phenyl)- CAS No. 171744-43-7

Benzamide, 4,4'-dithiobis(N-(4-(aminosulfonyl)phenyl)-

Cat. No.: B12662625
CAS No.: 171744-43-7
M. Wt: 614.7 g/mol
InChI Key: WDULQGVBCFUHNY-UHFFFAOYSA-N
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Description

Benzamide, 4,4’-dithiobis(N-(4-(aminosulfonyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of benzamide groups linked by a disulfide bond and substituted with aminosulfonyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4,4’-dithiobis(N-(4-(aminosulfonyl)phenyl)- typically involves the condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to ensure high yield and cost-effectiveness. The process involves the direct reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide, followed by reduction to form the desired compound . This method is preferred for its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4,4’-dithiobis(N-(4-(aminosulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.

    Substitution: The aminosulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzamide, 4,4’-dithiobis(N-(4-(aminosulfonyl)phenyl)- involves its interaction with molecular targets such as zinc finger proteins. The compound acts as a zinc ejector, disrupting the function of these proteins by removing zinc ions . This mechanism is particularly relevant in the context of its potential therapeutic applications, where it can restore sensitivity to drugs in resistant cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 4,4’-dithiobis(N-(4-(aminosulfonyl)phenyl)- stands out due to its unique disulfide linkage and aminosulfonyl substitution, which confer distinct chemical reactivity and biological activity. Its ability to interact with zinc finger proteins and restore drug sensitivity in resistant cancer cells highlights its potential as a valuable compound in medicinal chemistry.

Properties

CAS No.

171744-43-7

Molecular Formula

C26H22N4O6S4

Molecular Weight

614.7 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)-4-[[4-[(4-sulfamoylphenyl)carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C26H22N4O6S4/c27-39(33,34)23-13-5-19(6-14-23)29-25(31)17-1-9-21(10-2-17)37-38-22-11-3-18(4-12-22)26(32)30-20-7-15-24(16-8-20)40(28,35)36/h1-16H,(H,29,31)(H,30,32)(H2,27,33,34)(H2,28,35,36)

InChI Key

WDULQGVBCFUHNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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